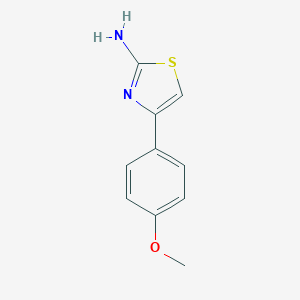
4-(4-甲氧基苯基)-1,3-噻唑-2-胺
概述
描述
The compound "4-(4-Methoxyphenyl)-1,3-thiazol-2-amine" is a structurally novel molecule that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The methoxyphenyl group attached to the thiazole ring suggests potential for interaction with biological systems, possibly as a receptor antagonist or enzyme inhibitor.
Synthesis Analysis
The synthesis of related thiazole compounds has been described in several studies. For instance, a highly potent 5-HT3 receptor antagonist with a methoxyphenyl-thiazole structure was synthesized and its binding profile characterized, indicating its ability to penetrate the blood-brain barrier upon peripheral administration . Another study reported the synthesis of a thiazolo[3,2-a][1,3,5]triazine derivative through a one-pot ternary condensation, which could provide insights into the synthesis of similar thiazole compounds . Additionally, novel Schiff bases were synthesized using a methoxyphenyl thiophene derivative, which could be relevant to the synthesis of "4-(4-Methoxyphenyl)-1,3-thiazol-2-amine" .
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic and computational methods. For example, the structure of a thiazoline derivative was investigated using crystallography and ab initio calculations, which could provide a basis for understanding the structure of "4-(4-Methoxyphenyl)-1,3-thiazol-2-amine" . Density functional theory (DFT) has been employed to model the structure and properties of related compounds, which could be applied to analyze the molecular structure of the compound .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions due to their reactive sites. The synthesis of Schiff bases from a methoxyphenyl thiophene derivative indicates the potential for nucleophilic substitution reactions involving the amino group . The reactivity of thiazole compounds can also be influenced by the presence of substituents, which can be studied through computational methods such as DFT to predict reaction outcomes .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of a methoxy group can affect these properties by altering the compound's polarity and hydrogen bonding capability. The synthesis of a methoxy-substituted thiazole carboxylate provides data on crystallographic conformations and hydrogen bonding patterns, which are important for understanding the physical properties of "4-(4-Methoxyphenyl)-1,3-thiazol-2-amine" . Additionally, the optical properties of related compounds have been investigated, which could be relevant for applications in optoelectronics .
科学研究应用
-
Synthesis of Schiff Bases
- Field : Organic Chemistry
- Application : The compound 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which has a similar structure, is synthesized via a Schiff bases reduction route .
- Method : The synthesis involves the reduction of different functional groups using sodium borohydride (NaBH4), a powerful reducing agent .
- Results : The synthesized compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
-
Antioxidant and Antimicrobial Efficacy
- Field : Medicinal Chemistry
- Application : A compound with a similar structure, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, has been synthesized and evaluated for its antioxidant and antimicrobial activities .
- Method : The compound was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .
- Results : The synthesized compounds showed more potent antimicrobial activity against various strains of bacteria and fungi compared to the ligand .
-
Potential Medical Applications
- Field : Biomedical Research
- Application : Research into the biological activity of ether and ester trans-ferulic acid derivatives, which include 4-methoxyphenyl acrylate compounds, has shown potential for medical applications.
- Method : The research involved studying the antioxidant and cytotoxic effects of these compounds on certain tumor cell lines.
- Results : The compounds exhibited antioxidant and cytotoxic effects, indicating potential for medical applications.
-
Organic Reactions
- Field : Organic Chemistry
- Application : 4-Methoxybenzyl alcohol, a compound with a similar structure, is used as a reagent for various chemical organic reactions .
- Method : The compound is used in the synthesis of quinolines .
- Results : The compound is successfully used to study the photo catalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .
-
Preparation of Semiconductors, Nanosheets, and Nanocrystals
- Field : Material Science
- Application : 4-Methoxybenzyl Alcohol, a compound with a similar structure, is used in the preparation of semiconductors, nanosheets, and nanocrystals .
- Method : The specific methods of application or experimental procedures would depend on the type of semiconductor, nanosheet, or nanocrystal being prepared .
- Results : The successful preparation of these materials opens up possibilities for their use in various applications, including electronics and optoelectronics .
-
Polymerization Inhibitor
- Field : Polymer Chemistry
- Application : 4-Methoxyphenol, another compound with a similar structure, is used as a polymerization inhibitor .
- Method : It is often added to monomers to prevent them from polymerizing during storage .
- Results : The addition of 4-Methoxyphenol effectively prevents unwanted polymerization, ensuring the monomers remain stable for future use .
-
Preparation of Semiconductors, Nanosheets, and Nanocrystals
- Field : Material Science
- Application : 4-Methoxybenzyl Alcohol, a compound with a similar structure, is used in the preparation of semiconductors, nanosheets, and nanocrystals .
- Method : The specific methods of application or experimental procedures would depend on the type of semiconductor, nanosheet, or nanocrystal being prepared .
- Results : The successful preparation of these materials opens up possibilities for their use in various applications, including electronics and optoelectronics .
-
Synthesis of Naphthopyrans
- Field : Organic Chemistry
- Application : Two novel isomeric naphthopyrans substituted with phenyl and 4-(naphthalen-1-yl)phenyl, which have similar structures, have been synthesized .
- Method : The specific methods of application or experimental procedures would depend on the type of naphthopyran being synthesized .
- Results : The successful synthesis of these compounds opens up possibilities for their use in various applications, including photochromic properties .
安全和危害
This involves looking at the compound’s toxicity, flammability, and other hazards. Material Safety Data Sheets (MSDS) are a good source of this information.
未来方向
This could involve potential applications of the compound, areas of research that could be pursued related to the compound, and so on.
For a specific compound like “4-(4-Methoxyphenyl)-1,3-thiazol-2-amine”, you would need to look up this information in chemical databases, scientific literature, and other reliable sources. If you’re doing this as part of a research project, you might also need to carry out experiments to gather some of this information yourself. Please consult with a chemistry professional for more guidance.
属性
IUPAC Name |
4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVVEXKDPBRGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175251 | |
| Record name | Thiazole, 2-amino-4-(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine | |
CAS RN |
2104-04-3 | |
| Record name | 2-Amino-4-(4-methoxyphenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2104-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 2-amino-4-(p-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 2-amino-4-(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-Methoxyphenyl)thiazol-2-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/792VG4M5YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

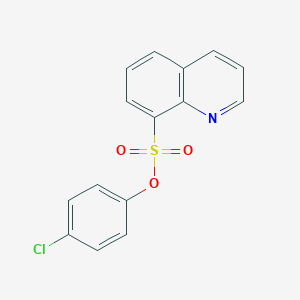
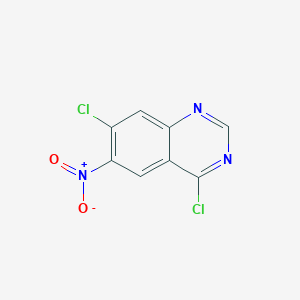

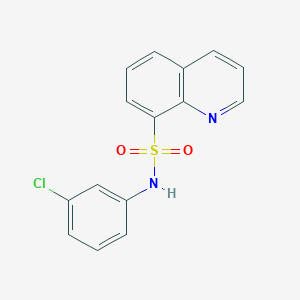
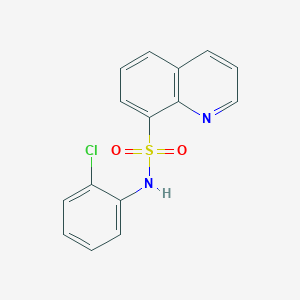
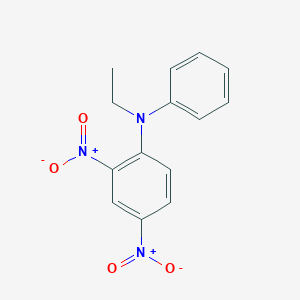

![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)
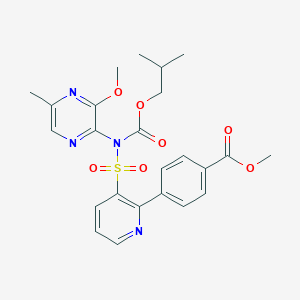
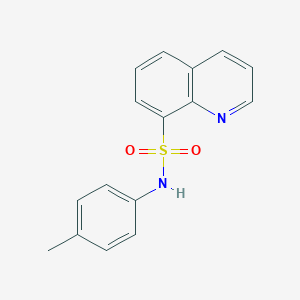
![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)

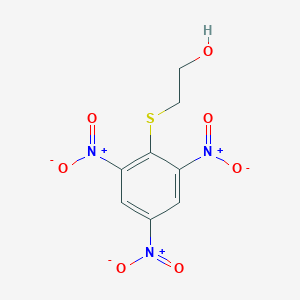
![2-[(Octadecylimino)methyl]phenol](/img/structure/B182903.png)